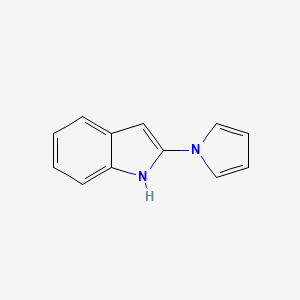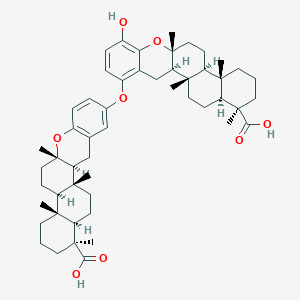
肉桂鞣质 A2
描述
Cinnamtannin A2 is a tetrameric procyanidin, a type of polyphenolic compound, found in various plants such as cocoa, red wine, immature apples, and pine bark . It is composed of four (-)-epicatechin units linked by C4-C8 bonds . This compound has garnered attention due to its potential health benefits and applications in various scientific fields.
科学研究应用
Cinnamtannin A2 has a wide range of scientific research applications, including:
作用机制
Target of Action
Cinnamtannin A2, a tetrameric procyanidin, primarily targets the glucagon-like peptide-1 (GLP-1) and insulin . These are key hormones involved in the regulation of blood glucose levels. GLP-1 is a potent glucose-dependent stimulant of insulin secretion .
Mode of Action
Cinnamtannin A2 specifically increases the secretion levels of GLP-1 and insulin in the plasma after 60 minutes of administration . As evidence of the action of insulin, activation of the insulin receptor and insulin receptor substrate-1 was observed in the soleus muscle .
Biochemical Pathways
Cinnamtannin A2 affects the insulin-signaling pathway . It also influences the Nrf2-Keap1 pathway in the kidney tissue, which is involved in the development and progression of renal failure .
Pharmacokinetics
It is known that the compound has a rapid onset of action, with significant effects observed within 60 minutes of administration .
Result of Action
The intake of Cinnamtannin A2 may improve hyperglycemia through an incretin-like effect, accompanied by activation of the insulin-signaling pathway . It also exhibits antioxidant, anti-diabetic, and nephroprotective effects . In a study on mice with disuse atrophy, Cinnamtannin A2 was found to attenuate skeletal muscle wasting .
生化分析
Biochemical Properties
Cinnamtannin A2 plays a significant role in biochemical reactions, particularly in the regulation of glucose metabolism. It interacts with several enzymes, proteins, and other biomolecules. Notably, Cinnamtannin A2 increases the secretion of glucagon-like peptide-1 (GLP-1) and insulin in the plasma . It activates the insulin receptor and insulin receptor substrate-1 in the soleus muscle, indicating its role in enhancing insulin signaling pathways . Additionally, Cinnamtannin A2 promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells, further facilitating glucose uptake .
Cellular Effects
Cinnamtannin A2 exerts various effects on different types of cells and cellular processes. It significantly influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, Cinnamtannin A2 activates both insulin and AMP-activated protein kinase (AMPK) signaling pathways, leading to the translocation of GLUT4 to the plasma membrane . This action enhances glucose uptake and improves hyperglycemia. Furthermore, Cinnamtannin A2 has been shown to increase GLP-1 and insulin secretion levels in the plasma, which are crucial for maintaining glucose homeostasis .
Molecular Mechanism
The molecular mechanism of Cinnamtannin A2 involves several key interactions at the molecular level. Cinnamtannin A2 binds to and activates the insulin receptor and insulin receptor substrate-1, which are essential components of the insulin signaling pathway . This activation leads to the phosphorylation of downstream signaling molecules, such as protein kinase B (Akt) and eukaryotic translation initiation factor 4E-binding protein (4EBP)-1, promoting glucose uptake and metabolism . Additionally, Cinnamtannin A2 activates AMPK, a critical energy sensor in cells, further enhancing glucose uptake and utilization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cinnamtannin A2 have been observed to change over time. Studies have shown that Cinnamtannin A2 increases GLP-1 and insulin secretion levels in the plasma within 60 minutes of administration . The stability and degradation of Cinnamtannin A2 in laboratory conditions have not been extensively studied, but its effects on cellular function have been observed to persist over time, indicating its potential for long-term benefits in glucose regulation .
Dosage Effects in Animal Models
The effects of Cinnamtannin A2 vary with different dosages in animal models. In mice, repeated administration of Cinnamtannin A2 at a dosage of 25 μg/kg body weight has been shown to attenuate skeletal muscle wasting in a disuse atrophy model . Higher dosages may lead to increased activation of insulin and AMPK signaling pathways, enhancing glucose uptake and metabolism . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied.
Metabolic Pathways
Cinnamtannin A2 is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as insulin receptor and AMPK, promoting glucose uptake and utilization . Additionally, Cinnamtannin A2 has been shown to influence the secretion of GLP-1, an important hormone in glucose regulation . These interactions highlight the role of Cinnamtannin A2 in modulating metabolic flux and maintaining glucose homeostasis.
Transport and Distribution
Cinnamtannin A2 is transported and distributed within cells and tissues through various mechanisms. After oral administration, Cinnamtannin A2 is absorbed from the small intestine and distributed widely in tissues, primarily in its free form . It exists mainly as conjugates in the plasma, indicating its extensive metabolism and distribution within the body . The transport and distribution of Cinnamtannin A2 are crucial for its bioavailability and efficacy in regulating glucose metabolism.
Subcellular Localization
The subcellular localization of Cinnamtannin A2 plays a significant role in its activity and function. Cinnamtannin A2 has been shown to localize to the plasma membrane in skeletal muscle cells, where it promotes the translocation of GLUT4 and enhances glucose uptake . Additionally, its interaction with insulin receptor and AMPK occurs at the cell membrane, highlighting the importance of its subcellular localization in mediating its effects on glucose metabolism .
准备方法
Synthetic Routes and Reaction Conditions
Cinnamtannin A2 can be synthesized through the oligomerization of (-)-epicatechin units. The process involves the use of catalysts and specific reaction conditions to ensure the correct linkage of the epicatechin units. The synthesis typically requires controlled temperature and pH conditions to achieve the desired tetrameric structure .
Industrial Production Methods
Industrial production of Cinnamtannin A2 involves the extraction and purification from natural sources such as cocoa and pine bark. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound . The industrial methods focus on maximizing yield and purity while maintaining the structural integrity of the compound.
化学反应分析
Types of Reactions
Cinnamtannin A2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones and other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Cinnamtannin A2 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions typically require specific conditions such as controlled temperature, pH, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Cinnamtannin A2 include oxidized derivatives, reduced forms, and substituted compounds.
相似化合物的比较
Cinnamtannin A2 is unique among procyanidins due to its tetrameric structure and specific health benefits. Similar compounds include:
Procyanidin B1: A dimeric procyanidin with antioxidant properties.
Procyanidin B2: Another dimeric procyanidin known for its cardiovascular benefits.
Procyanidin C1: A trimeric procyanidin with potential anti-inflammatory effects.
Cinnamtannin A2 stands out due to its higher molecular weight and more complex structure, which may contribute to its unique biological activities and potential therapeutic applications .
属性
IUPAC Name |
(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H50O24/c61-23-13-34(71)42-41(14-23)81-55(20-2-6-26(63)31(68)10-20)51(78)48(42)44-36(73)17-38(75)46-50(53(80)57(83-59(44)46)22-4-8-28(65)33(70)12-22)47-39(76)18-37(74)45-49(52(79)56(84-60(45)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-40(77)54(82-58(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,40,48-57,61-80H,15H2/t40-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLMUASKTWGRQE-JNIIMKSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C(C(=CC(=C56)O)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C(C(=CC(=C56)O)O)[C@@H]7[C@H]([C@H](OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H50O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317088 | |
| Record name | Cinnamtannin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1155.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86631-38-1 | |
| Record name | Cinnamtannin A2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86631-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamtannin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamtannin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3,5-dimethyl-4-isoxazolyl)-N-[(3-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1257695.png)


![3-bromo-N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1257698.png)
![magnesium;methyl (3R,11Z,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1257700.png)
![(3S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1257703.png)

![N-[1-[[6-amino-1-[[(Z)-1-[[2-[[(17Z)-4-(2-amino-2-oxoethyl)-7-benzyl-23-[(4-hydroxyphenyl)methyl]-3,6,9,15,21,24-hexaoxo-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacos-17-en-10-yl]amino]-2-oxoethyl]amino]-1-oxobut-2-en-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-3-[[12-(4-aminobutyl)-15-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-9-benzyl-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carboxamide](/img/structure/B1257705.png)

![[(2R,3R)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4S)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1257707.png)
![1-[[3-(2-Fluorophenyl)-1-methyl-4-pyrazolyl]methyl]-3-propoxypiperidine](/img/structure/B1257708.png)



